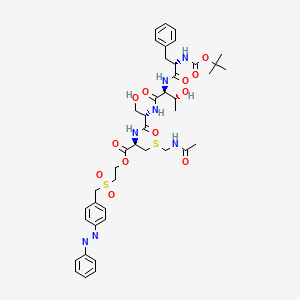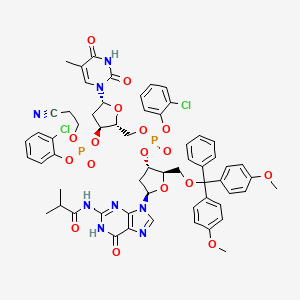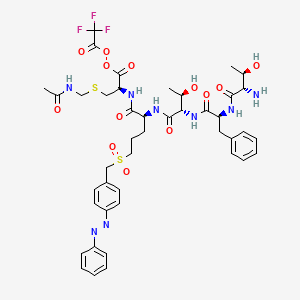
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azo, sulphonyl, and peptide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) typically involves multiple steps, including the formation of the azo group, sulphonylation, and peptide coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in scaling up the production while maintaining consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and application purposes.
化学反应分析
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce primary or secondary amines.
科学研究应用
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the peptide moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-Methyl-2-(1-phenyl-ethyl)-phenol
- 4-Bromo-2-((4-ethyl-phenylimino)-methyl)-phenol
- 4-[1-[(4-nitro-phenyl)-hydrazono]-ethyl]-phenol
Uniqueness
Compared to similar compounds, 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) stands out due to its complex structure, which combines multiple functional groups and a peptide backbone
属性
CAS 编号 |
76408-68-9 |
|---|---|
分子式 |
C43H53F3N8O13S2 |
分子量 |
1011.1 g/mol |
IUPAC 名称 |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C43H53F3N8O13S2/c1-25(55)35(47)39(60)50-33(21-28-11-6-4-7-12-28)38(59)52-36(26(2)56)40(61)49-32(37(58)51-34(22-68-24-48-27(3)57)41(62)66-67-42(63)43(44,45)46)15-10-20-69(64,65)23-29-16-18-31(19-17-29)54-53-30-13-8-5-9-14-30/h4-9,11-14,16-19,25-26,32-36,55-56H,10,15,20-24,47H2,1-3H3,(H,48,57)(H,49,61)(H,50,60)(H,51,58)(H,52,59)/t25-,26-,32+,33+,34+,35+,36+/m1/s1 |
InChI 键 |
GHFHTFHYLYTCGN-ROOKAGKKSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


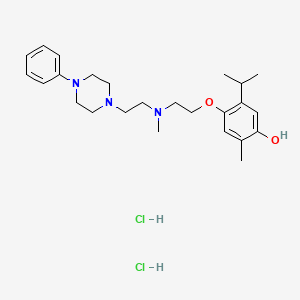
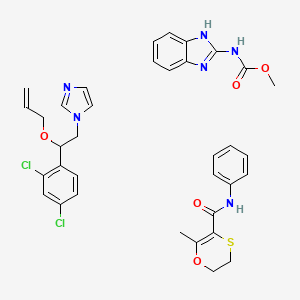

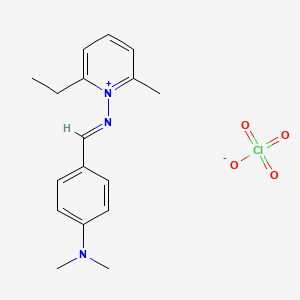
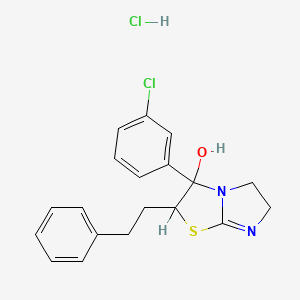
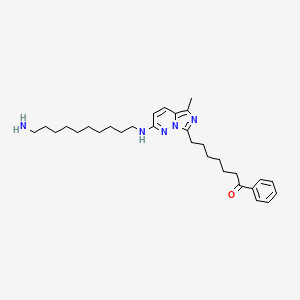
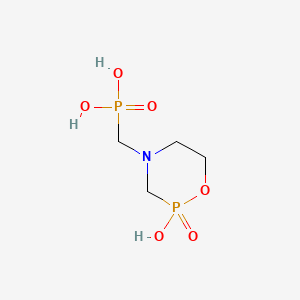
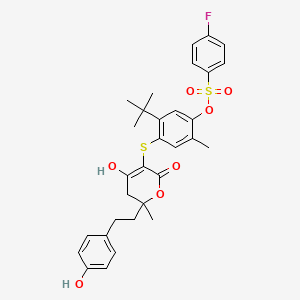
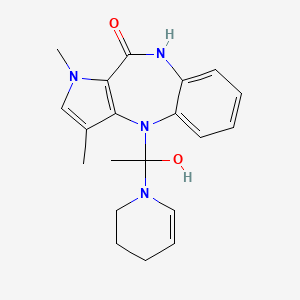
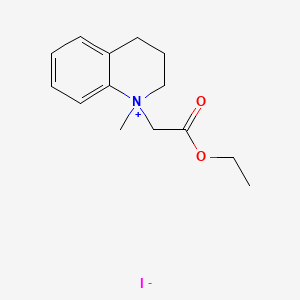
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
